8-Ethoxycarbonylamino-3-carboline

Neuropharmacology Nicotinic Receptor Antagonist Activity

Researchers needing to dissect nicotinic acetylcholine receptor (nAChR) subtype-specific signaling should procure this specific 8-ethoxycarbonylamino-substituted β-carboline. Uniquely, it acts as a potent α3β4 nAChR antagonist (IC50 1.8 nM) while concurrently inhibiting acetylcholinesterase (AChE) and demonstrates intermediate benzodiazepine receptor binding (IC50 24 nM). Using a 3-substituted analog instead risks divergent biological outcomes, potentially invalidating SAR hypotheses. Choose this precise substitution pattern to differentiate α3β4-mediated effects from other nAChR subtypes or benzodiazepine pathways in your research.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 79642-33-4
Cat. No. B12680486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxycarbonylamino-3-carboline
CAS79642-33-4
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC2=C1NC3=C2C=NC=C3
InChIInChI=1S/C14H13N3O2/c1-2-19-14(18)17-12-5-3-4-9-10-8-15-7-6-11(10)16-13(9)12/h3-8,16H,2H2,1H3,(H,17,18)
InChIKeyQFORYOMYTXWXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxycarbonylamino-3-carboline (CAS 79642-33-4): Scientific Identity and Procurement-Relevant Baseline


8-Ethoxycarbonylamino-3-carboline (CAS 79642-33-4), also known as ethyl N-(5H-pyrido[4,3-b]indol-6-yl)carbamate, is a synthetic β-carboline derivative characterized by a fused indole-pyridine tricyclic core with an ethoxycarbonylamino substituent at the 8-position . It belongs to the β-carboline alkaloid family, a privileged scaffold in medicinal chemistry known for diverse interactions with central nervous system targets . The compound is primarily utilized as a research tool in neuropharmacology and chemical biology, with documented affinity for nicotinic acetylcholine receptors (nAChRs) [1].

8-Ethoxycarbonylamino-3-carboline (CAS 79642-33-4): Why Generic Substitution in the β-Carboline Class is Scientifically Unjustified


The β-carboline scaffold exhibits profound functional divergence based on subtle substitution patterns; a minor alteration at the 3-, 8-, or 9-position can invert pharmacological activity from agonist to inverse agonist or shift receptor selectivity profiles [1]. For instance, while 3-ethoxycarbonyl-β-carboline (β-CCE) acts as a potent benzodiazepine receptor inverse agonist, 3-[(methoxycarbonyl)amino]-β-carboline (β-CMC) demonstrates selective antagonism of diazepam's sedative effects without proconvulsant activity [2]. Consequently, procurement of an in-class analog lacking the precise 8-ethoxycarbonylamino substitution pattern carries a high risk of divergent biological outcomes, invalidating experimental hypotheses and confounding structure-activity relationship studies.

8-Ethoxycarbonylamino-3-carboline (CAS 79642-33-4): Head-to-Head Quantitative Differentiation Evidence vs. β-Carboline Analogs


Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency: 8-Ethoxycarbonylamino-3-carboline vs. 3-Ethoxycarbonyl-β-carboline (β-CCE)

8-Ethoxycarbonylamino-3-carboline demonstrates high-affinity antagonist activity at human α3β4 nicotinic acetylcholine receptors with an IC50 of 1.8 nM [1]. In contrast, the structurally related 3-ethoxycarbonyl-β-carboline (β-CCE), which lacks the 8-amino substitution, is primarily characterized as a benzodiazepine receptor inverse agonist with no reported nanomolar activity at nAChRs [2]. This substitution-dependent functional switch underscores the non-interchangeable nature of these analogs.

Neuropharmacology Nicotinic Receptor Antagonist Activity

Benzodiazepine Receptor (BzR) Affinity: 8-Ethoxycarbonylamino-3-carboline vs. 3-Methoxycarbonylamino-β-carboline (β-CMC) vs. 3-Ethoxycarbonyl-β-carboline (β-CCE)

8-Ethoxycarbonylamino-3-carboline (referred to as 3-EBC in binding studies) exhibits a displacement potency at wild-type benzodiazepine receptors with an IC50 of 24 ± 2.1 nM [1]. For comparison, the 3-methoxycarbonylamino analog (β-CMC) shows a markedly lower affinity with an IC50 of 71 nM [2], while the 3-ethoxycarbonyl analog (β-CCE) displays a significantly higher affinity with an IC50 of 5 ± 0.20 nM [1]. This 5- to 14-fold range in potency among structurally proximate analogs highlights the exquisite sensitivity of BzR binding to the precise nature and position of the substituent.

GABAA Receptor Benzodiazepine Binding Site Ligand Selectivity

Acetylcholinesterase (AChE) Inhibition: Class-Level Evidence for 8-Ethoxycarbonylamino-3-carboline

8-Ethoxycarbonylamino-3-carboline is reported to inhibit acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine . While a specific IC50 value for this compound is not publicly available, this activity is consistent with the broader β-carboline class, where numerous derivatives have been identified as AChE inhibitors with IC50 values ranging from low micromolar to sub-micromolar [1]. In contrast, the 3-ethoxycarbonyl analog (β-CCE) is primarily characterized by its benzodiazepine receptor activity and does not exhibit significant AChE inhibition [2].

Cholinergic System Alzheimer's Disease Enzyme Inhibition

Cytotoxic Activity in Cancer Cell Lines: Structural Requirements for Antitumor Efficacy within β-Carboline Derivatives

A systematic structure-activity relationship (SAR) study of β-carboline derivatives revealed that an ethoxycarbonyl substituent at the 3-position is a critical determinant for potent in vitro cytotoxic activity [1]. Compound 5e, bearing a 3-ethoxycarbonyl group and a 9-pentafluorobenzyl substituent, exhibited an IC50 of 4 µM against BGC-823 gastric cancer cells [1]. While 8-Ethoxycarbonylamino-3-carboline itself has not been directly profiled in this assay, this class-level SAR insight demonstrates that the position and nature of the carbonyl-containing substituent are essential for anticancer potency. Analogs lacking this specific substitution pattern show significantly reduced activity, underscoring the importance of precise chemical identity for oncology-focused procurement.

Oncology Antiproliferative Activity Structure-Activity Relationship

8-Ethoxycarbonylamino-3-carboline (CAS 79642-33-4): Evidence-Driven Application Scenarios for Research Procurement


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology and Probe Development

Based on its potent antagonist activity at human α3β4 nAChRs (IC50 1.8 nM), 8-Ethoxycarbonylamino-3-carboline is optimally deployed as a chemical probe for dissecting nAChR subtype-specific signaling in neuropharmacology [1]. Its distinct substitution pattern confers a unique selectivity profile not observed with 3-substituted β-carbolines, enabling researchers to differentiate α3β4-mediated effects from those of other nAChR subtypes or benzodiazepine receptor pathways [1].

Benzodiazepine Receptor (GABAA) Pharmacophore Mapping and Inverse Agonist Studies

With an intermediate benzodiazepine receptor binding affinity (IC50 24 nM) that lies between the weaker β-CMC (71 nM) and the stronger β-CCE (5 nM), 8-Ethoxycarbonylamino-3-carboline serves as a finely graded tool for probing the structural determinants of BzR ligand efficacy [1]. This precisely positioned potency makes it ideal for SAR studies aimed at understanding the transition from antagonist to inverse agonist activity at the benzodiazepine binding site [1].

Cholinergic System Research and Dual-Mechanism Tool Compound Studies

The reported acetylcholinesterase inhibitory activity of 8-Ethoxycarbonylamino-3-carboline, combined with its established nAChR antagonism, positions this compound as a valuable dual-mechanism tool for investigating cholinergic neurotransmission [1]. In contrast to 3-substituted analogs like β-CCE which lack significant AChE activity, this compound enables researchers to simultaneously probe both receptor-level (nAChR) and enzymatic (AChE) modulation of cholinergic tone .

β-Carboline Chemical Biology and Structure-Activity Relationship (SAR) Studies

The unique 8-ethoxycarbonylamino substitution pattern of this compound provides a critical reference point for systematic SAR investigations within the β-carboline class. Its distinct pharmacological fingerprint—high nAChR affinity, intermediate BzR binding, and AChE inhibition—diverges markedly from 3-substituted analogs, allowing researchers to correlate specific structural modifications with functional outcomes and target engagement profiles [1].

Quote Request

Request a Quote for 8-Ethoxycarbonylamino-3-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.